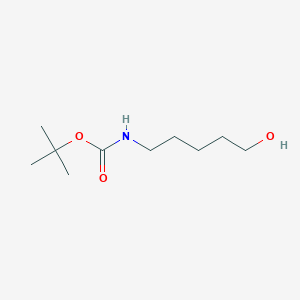

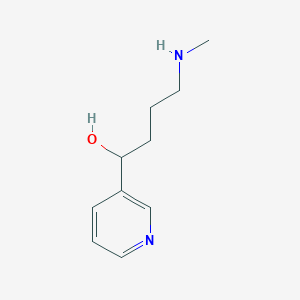

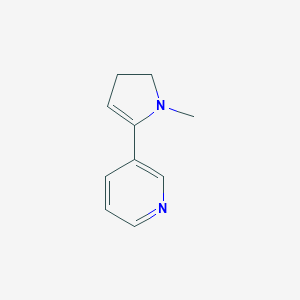

![molecular formula C10H13NO2S B015135 S-[2-(4-吡啶基)乙基]硫代乳酸 CAS No. 887407-43-4](/img/structure/B15135.png)

S-[2-(4-吡啶基)乙基]硫代乳酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridyl compounds involves various strategies, including the use of protective groups in oligonucleotide synthesis and the construction of heterocyclic derivatives. For instance, the 2-(2-Pyridyl)ethyl group has been used as a new type of protecting group for the synthesis of oligodeoxyribonucleotides by the phosphite triester method, demonstrating stability under various conditions and allowing for removal under mild conditions without side reactions (Hamamoto, Shishido, & Takaku, 1986). Additionally, novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) have been synthesized, incorporating thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties, further confirmed by X-ray crystallography (Szulczyk, Tomaszewski, Jóźwiak, Kozioł, Lis, Collu, Iuliano, & Struga, 2017).

Molecular Structure Analysis

The molecular structure of compounds related to S-[2-(4-Pyridyl)ethyl] thiolactic acid and its derivatives has been extensively studied. For example, the molecular structures of certain ethyl 2-(2-pyridylacetate) derivatives were confirmed using 1H-NMR, 13C-NMR, and MS methods, with some structures further confirmed by X-ray crystallography, highlighting the diverse molecular frameworks these compounds can form and the significance of structural analysis in understanding their chemical behavior (Szulczyk et al., 2017).

Chemical Reactions and Properties

The reactivity of S-[2-(4-Pyridyl)ethyl] thiolactic acid derivatives demonstrates a range of chemical behaviors. The pyridyl group's presence influences the reaction pathways and outcomes, leading to the formation of various heterocyclic structures and enabling the synthesis of compounds with potential biological activities. For instance, the synthesis of 7-ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid, an analog of nalidixic acid, showcases the compound's weak antibacterial activity against pathogens such as S. Aureus, E. Coli, and P. Aeruginosa, highlighting the potential for discovering new therapeutic agents (Bacon & Daum, 1991).

Physical Properties Analysis

The physical properties of S-[2-(4-Pyridyl)ethyl] thiolactic acid and its derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their applicability in different chemical contexts. While specific studies on the physical properties of S-[2-(4-Pyridyl)ethyl] thiolactic acid were not identified, research on related compounds emphasizes the importance of such analyses in predicting compound behavior in various environments and applications.

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for exploiting S-[2-(4-Pyridyl)ethyl] thiolactic acid derivatives in synthetic chemistry and pharmaceutical applications. The stability of the 2-(2-Pyridyl)ethyl group under alkaline and acidic conditions and its utility as a protecting group in nucleotide synthesis exemplify the tailored chemical properties that make these compounds valuable in complex synthetic pathways (Hamamoto et al., 1986).

科学研究应用

硫代桥联双核镍(II)配合物的合成和表征:

- Mikuriya 等人 (1993) 的研究重点是合成硫代桥联双核镍(II)配合物。对这些配合物进行了表征以了解它们的磁性和光谱性质,为配位化学和金属配合物研究领域做出了贡献 [Mikuriya 等人,1993]

新型 1,2,4-三唑的抗菌活性:

- Bayrak 等人 (2009) 合成了具有抗菌活性的新型 1,2,4-三唑。这些化合物以异烟肼为原料开发,突出了它们在创造新型抗菌剂方面的潜力 [Bayrak 等人,2009]

乙基 2-(2-吡啶乙酸酯) 衍生物的合成及其生物活性:

- Szulczyk 等人 (2017) 的研究导致合成了乙基 2-(2-吡啶乙酸酯) 的新型杂环衍生物。测试了这些化合物的抗菌和抗病毒活性,特别是针对 HIV-1 [Szulczyk 等人,2017]

抗叶酸的设计和合成:

- Gangjee 等人 (2007) 的一项研究涉及合成抗叶酸化合物,作为潜在的二氢叶酸还原酶抑制剂和抗肿瘤剂。这项研究为新型化疗药物的开发做出了贡献 [Gangjee 等人,2007]

功能化吡啶和咪唑衍生物的合成:

- Arrault 等人 (2002) 探索了乙基 3,4-二氢-2H-吡啶并[3,2-b][1,4]恶嗪-2-羧酸酯衍生物的合成,从而得到新的杂环化合物。此类研究推进了有机合成和药物化学领域的知识 [Arrault 等人,2002]

Cys-S 氧化在含 Co 的腈水化酶中的作用:

- Tyler 等人 (2003) 研究了 Co(III) 配合物以了解 Cys-S 氧化在含 Co 的腈水化酶中的作用。这项研究提供了对涉及金属酶的生化过程的见解 [Tyler 等人,2003]

对映体纯硫代乳酸的合成:

- Hof 和 Kellogg (1995) 开发了一种从 (S)-乳酸乙酯合成对映体纯硫代乳酸的方法,这是立体化学合成和手性分子生产领域的一项重要进展 [Hof 和 Kellogg,1995]

抗辐射剂的合成:

- Westland 等人 (1973) 合成了取代的 2-吡啶氧基和 2-喹啉氧基衍生物作为抗辐射剂。这项研究在放射防护药物的开发中具有重要意义 [Westland 等人,1973]

属性

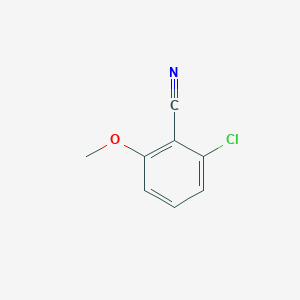

IUPAC Name |

2-(2-pyridin-4-ylethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYLJQDADOUQHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCCC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404049 |

Source

|

| Record name | S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-[2-(4-Pyridyl)ethyl] thiolactic acid | |

CAS RN |

887407-43-4 |

Source

|

| Record name | S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

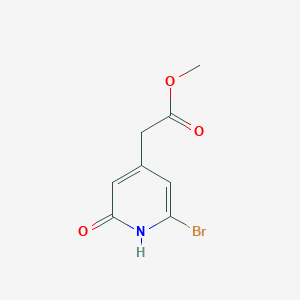

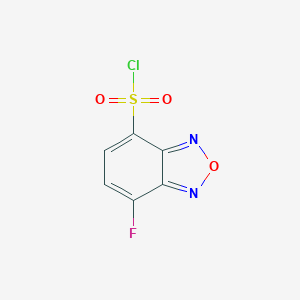

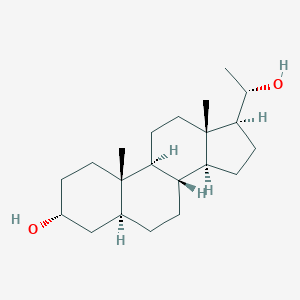

![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)